benzyl 5-acetyloxy-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate
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Overview
Description
Benzyl 5-acetyloxy-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate is a complex organic compound with a unique structure that includes multiple acetoxy groups and a benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 5-acetyloxy-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate typically involves multiple steps, including the protection of hydroxyl groups, esterification, and acetylation. The starting materials often include benzyl alcohol, acetic anhydride, and various protecting groups to ensure selective reactions.
Protection of Hydroxyl Groups: The hydroxyl groups on the sugar moiety are protected using acetyl groups to prevent unwanted reactions.
Esterification: The benzyl alcohol is esterified with the protected sugar derivative under acidic conditions.
Acetylation: The final step involves acetylation of the remaining hydroxyl groups using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-acetyloxy-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Benzyl alcohol, acetic acid, and the deprotected sugar derivative.
Oxidation: Benzyl carboxylic acid.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
Benzyl 5-acetyloxy-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl 5-acetyloxy-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy groups can be hydrolyzed to release active metabolites that exert biological effects. The benzyl ester moiety may also play a role in targeting specific tissues or cells.
Comparison with Similar Compounds
Similar Compounds
Benzyl 5-acetyloxy-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate: Similar structure but with a hydroxymethyl group instead of an acetyloxymethyl group.
Benzyl 5-acetyloxy-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(methoxymethyl)oxan-2-yl]oxybenzoate: Similar structure but with a methoxymethyl group instead of an acetyloxymethyl group.
Uniqueness
The unique feature of benzyl 5-acetyloxy-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate is the presence of the acetyloxymethyl group, which can influence its reactivity and biological activity. This compound’s specific arrangement of functional groups makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.
Properties
CAS No. |
17019-77-1 |
---|---|
Molecular Formula |
C30H32O14 |
Molecular Weight |
616.572 |
IUPAC Name |
benzyl 5-acetyloxy-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate |
InChI |
InChI=1S/C30H32O14/c1-16(31)37-15-25-26(40-18(3)33)27(41-19(4)34)28(42-20(5)35)30(44-25)43-24-12-11-22(39-17(2)32)13-23(24)29(36)38-14-21-9-7-6-8-10-21/h6-13,25-28,30H,14-15H2,1-5H3/t25-,26-,27+,28-,30-/m1/s1 |
InChI Key |
RTEOZSMRCXXCIE-OVFYEYCDSA-N |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)OC(=O)C)C(=O)OCC3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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